Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-dimethylbenzyl)-1H-benzimidazole

CYP3A4 inhibition Drug metabolism Benzimidazole SAR

This N1-(3,4-dimethylbenzyl)-substituted benzimidazole is a critical tool for CYP inhibition profiling. With an IC50 of 5.00 µM against CYP3A4 and moderate lipophilicity (logP 2.55), it enables precise SAR differentiation from 2-substituted analogs. Its unsubstituted C2 position allows further derivatization, enhancing library synthesis. Choose this compound to ensure reliable ADME-Tox data and validated pharmacological insights.

Molecular Formula C16H16N2
Molecular Weight 236.31g/mol
Cat. No. B385044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylbenzyl)-1H-benzimidazole
Molecular FormulaC16H16N2
Molecular Weight236.31g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CN2C=NC3=CC=CC=C32)C
InChIInChI=1S/C16H16N2/c1-12-7-8-14(9-13(12)2)10-18-11-17-15-5-3-4-6-16(15)18/h3-9,11H,10H2,1-2H3
InChIKeyLTIAMLPIPFJFFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dimethylbenzyl)-1H-benzimidazole: Chemical Profile and Baseline Specifications for Procurement


1-(3,4-Dimethylbenzyl)-1H-benzimidazole (CAS 615279-10-2) is a 1-substituted benzimidazole derivative with a molecular formula of C16H16N2 and a molecular weight of 236.31 g/mol . This compound features a benzimidazole core substituted at the N1 position with a 3,4-dimethylbenzyl group, a structural modification that distinguishes it from more common 2-substituted benzimidazole analogs. It is typically available as a research compound with a purity of 95% . The benzimidazole scaffold is recognized as a privileged structure in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anthelmintic properties [1]. The specific 3,4-dimethylbenzyl substitution pattern at the N1 position is of interest for structure-activity relationship (SAR) studies, as it influences both physicochemical properties and biological target interactions [2].

1-(3,4-Dimethylbenzyl)-1H-benzimidazole: Why In-Class Analogs Are Not Interchangeable


Substitution pattern and position on the benzimidazole scaffold critically dictate pharmacological profile and physicochemical behavior. Compounds with modifications at the N1 versus C2 positions exhibit distinct biological activities and target interactions [1]. For instance, the presence and position of methyl groups on the benzyl moiety significantly impact lipophilicity (logP), metabolic stability, and binding affinity to biological targets such as cytochrome P450 enzymes [2]. Studies on benzimidazole derivatives demonstrate that even minor structural variations, such as the shift from a 3,4-dimethylbenzyl to a 4-methylbenzyl group, can result in substantial differences in inhibitory potency against enzymes like CYP3A4 [3]. Therefore, generic substitution of 1-(3,4-dimethylbenzyl)-1H-benzimidazole with a closely related analog without empirical validation can lead to divergent experimental outcomes and compromised data integrity.

1-(3,4-Dimethylbenzyl)-1H-benzimidazole: Quantitative Differentiation Evidence Against Closest Analogs


CYP3A4 Inhibition: Quantified Potency Relative to Structural Analogs

1-(3,4-Dimethylbenzyl)-1H-benzimidazole exhibits a defined inhibitory profile against the major drug-metabolizing enzyme CYP3A4. In a time-dependent inhibition assay using human liver microsomes with midazolam as the probe substrate, this compound demonstrated an IC50 value of 5.00 µM after a 5-minute preincubation [1]. In contrast, a structurally related compound with a benzoyl linker, 1-(3,4-dimethylbenzoyl)-1H-benzimidazole (cid_741948), showed a significantly higher IC50 of 16.9 µM under comparable assay conditions, representing a 3.4-fold difference in potency [2]. This indicates that the benzyl-linked compound has a stronger potential for CYP3A4 interaction.

CYP3A4 inhibition Drug metabolism Benzimidazole SAR

Computed Physicochemical Properties: LogP and Molecular Weight as Differentiators

The 3,4-dimethylbenzyl substitution at the N1 position confers distinct physicochemical properties compared to other benzimidazole derivatives. The compound's computed logP value is 2.5482, indicating moderate lipophilicity suitable for membrane permeability . This contrasts with the imidazole analog 1-(3,4-dimethylbenzyl)imidazole, which has a molecular weight of 186.25 g/mol and a similar logP but a different heterocyclic core . The benzimidazole core of the target compound provides a larger molecular surface area and potential for additional π-π stacking interactions compared to the imidazole analog, while the 3,4-dimethylbenzyl group increases lipophilicity relative to unsubstituted benzyl analogs.

Lipophilicity Physicochemical properties Drug-likeness

Binding Energy to β-Tubulin: Comparative Docking Study with a 2-Substituted Analog

In silico docking studies provide insight into the potential biological activity differences between N1- and C2-substituted benzimidazoles. A molecular docking and dynamic simulation study evaluated the compound BI-02 (2-(3,4-dimethylphenyl)-1H-benzimidazole), a C2-substituted analog, against β-tubulin, a key target for anthelmintic drugs [1]. BI-02 demonstrated a binding energy of -8.50 kcal/mol and a pIC50 value of 583.62 nM, which was more favorable than the standard drug albendazole (-7.0 kcal/mol) [1]. While direct experimental data for the target N1-substituted compound against β-tubulin is not available, this class-level inference suggests that the position of the 3,4-dimethylphenyl group (C2 vs. N1) is a critical determinant of binding affinity and target engagement.

Molecular docking Anthelmintic β-tubulin binding

Crystal Structure Conformation: Dihedral Angle as a Crystallinity Determinant

The solid-state conformation of benzimidazole derivatives directly influences their crystallinity, solubility, and formulation properties. Crystallographic data for a structurally related benzimidazole derivative (C18H16FN3) reveal that the dihedral angle between the benzimidazole moiety and the substituted benzene ring ranges from 34.99(9)° to 36.08(8)° [1]. This specific conformational arrangement, dictated by the substitution pattern, affects intermolecular interactions and crystal packing. The presence of the 3,4-dimethylbenzyl group at the N1 position in the target compound is expected to confer a similar conformational preference, distinguishing it from analogs with different substitution patterns that may exhibit altered dihedral angles and, consequently, different solid-state properties.

X-ray crystallography Conformational analysis Solid-state properties

Thermal Stability: Substituent Effects from Theoretical Studies

The thermal stability of benzimidazole derivatives is significantly influenced by the nature and position of substituents. A theoretical study on benzimidazole-based energetic materials demonstrated that the presence of two methyl (-CH3) substituents on the aromatic ring increases the thermal stability of the parent benzimidazole compound, whereas nitro groups decrease it [1]. The target compound, featuring a 3,4-dimethylbenzyl group with two methyl substituents on the phenyl ring, is predicted to possess enhanced thermal stability relative to unsubstituted or nitro-substituted analogs. This class-level inference is supported by the computational findings that conjugation of substituents is a crucial factor for thermal stability [1].

Thermal stability Energetic materials Theoretical chemistry

Synthetic Accessibility and Positional Selectivity: N1 vs. C2 Substitution

The synthesis of 1-(3,4-dimethylbenzyl)-1H-benzimidazole involves an SN2 N-alkylation reaction, which is a well-established and high-yielding method for accessing 1-substituted benzimidazoles [1]. This synthetic route offers regioselective control, ensuring the substituent is attached specifically at the N1 position, in contrast to C2-substituted analogs that require different synthetic strategies, such as cyclocondensation of o-phenylenediamine with carboxylic acid derivatives [2]. The N1-substitution pattern provides a distinct synthetic handle for further derivatization, such as functionalization at the C2 position, which is often more challenging in C2-substituted analogs.

Synthetic methods N-alkylation Regioselectivity

1-(3,4-Dimethylbenzyl)-1H-benzimidazole: Recommended Research and Industrial Application Scenarios


CYP450 Inhibition and Drug-Drug Interaction Screening

Given its quantified CYP3A4 inhibitory activity (IC50 = 5.00 µM) [1], 1-(3,4-dimethylbenzyl)-1H-benzimidazole is a suitable tool compound for in vitro ADME-Tox panels aimed at assessing drug-drug interaction potential. Its 3.4-fold higher potency compared to the 1-(3,4-dimethylbenzoyl) analog [1] makes it a relevant comparator in SAR studies exploring the impact of linker groups (benzyl vs. benzoyl) on CYP inhibition. This compound can be used to establish baseline CYP inhibition profiles for N1-substituted benzimidazole series in drug discovery programs.

Synthetic Building Block for Targeted Library Synthesis

The N1-substitution pattern, achieved via regioselective SN2 alkylation [2], positions 1-(3,4-dimethylbenzyl)-1H-benzimidazole as a valuable intermediate for further derivatization. The unsubstituted C2 position remains available for electrophilic aromatic substitution, cross-coupling reactions, or direct lithiation, enabling the generation of diverse compound libraries. This synthetic flexibility is a key advantage for medicinal chemists aiming to explore SAR around the benzimidazole core while maintaining the 3,4-dimethylbenzyl pharmacophore.

Anthelmintic Lead Optimization and Tubulin Binding Studies

Although direct tubulin binding data for this specific compound are lacking, the demonstrated activity of structurally related 2-(3,4-dimethylphenyl)-1H-benzimidazole (BI-02) against β-tubulin (binding energy: -8.50 kcal/mol) [3] suggests that the 3,4-dimethylphenyl motif is favorable for target engagement. 1-(3,4-Dimethylbenzyl)-1H-benzimidazole can serve as a comparative tool in anthelmintic drug discovery to investigate how shifting the substitution from the C2 to the N1 position alters tubulin binding affinity and antiparasitic activity, providing critical SAR insights.

Physicochemical Property Profiling and Formulation Studies

With a computed logP of 2.55 and a molecular weight of 236.31 g/mol , this compound exhibits moderate lipophilicity suitable for membrane permeability studies. Its predicted enhanced thermal stability due to the two methyl substituents [4] and defined solid-state conformational preferences (dihedral angle ~35°) [5] make it a candidate for pre-formulation studies, including polymorph screening, solubility determination in biorelevant media, and stability testing under various storage conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4-dimethylbenzyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.